1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride
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Overview
Description
1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride is a chemical compound with the molecular formula C15H9Cl2N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group attached to an indazole ring, which is further connected to a carbonyl chloride group.
Preparation Methods
The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride typically involves the reaction of 1H-indazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,6-dichlorobenzyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a suitable solvent, such as dichloromethane or chloroform .
Chemical Reactions Analysis
1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Oxidation and Reduction Reactions: The indazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is utilized in the study of biological processes and pathways, particularly those involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the catalysis of their substrates. Additionally, it can interact with receptors on the cell surface, modulating their signaling pathways and affecting cellular responses .
Comparison with Similar Compounds
1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride can be compared with other similar compounds, such as:
- 1-[(2,4-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride
- 1-[(4-Chloro-2-cyanophenyl)methyl]-1H-indazole-3-carbonyl chloride
- 1-[(2,6-Dichloro-3-pyridinyl)methyl]-1H-indazole-3-carbonyl chloride
These compounds share structural similarities but differ in the position and type of substituents on the phenyl or indazole rings. The unique combination of substituents in this compound contributes to its distinct chemical properties and reactivity .
Properties
CAS No. |
920019-90-5 |
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Molecular Formula |
C15H9Cl3N2O |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]indazole-3-carbonyl chloride |
InChI |
InChI=1S/C15H9Cl3N2O/c16-11-5-3-6-12(17)10(11)8-20-13-7-2-1-4-9(13)14(19-20)15(18)21/h1-7H,8H2 |
InChI Key |
WLCCIKRZRNJSJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=CC=C3Cl)Cl)C(=O)Cl |
Origin of Product |
United States |
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